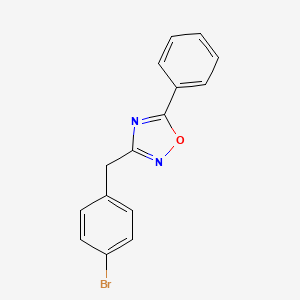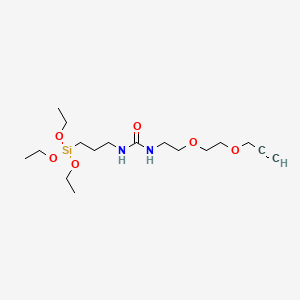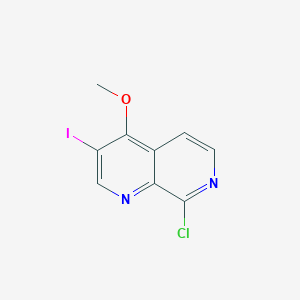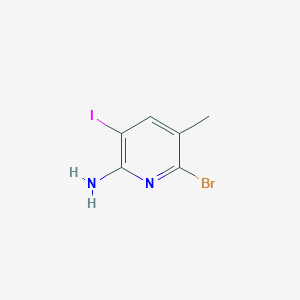
Acid-PEG3-SSPy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid-PEG3-SSPy is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C14H21NO5S2, and it has a molecular weight of 347.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid-PEG3-SSPy is synthesized through a series of chemical reactions involving the conjugation of PEG chains with specific functional groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing a carboxylic acid group at one end and a pyridyl disulfide group at the other end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are activated and conjugated using automated reactors.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acid-PEG3-SSPy undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The pyridyl disulfide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing PEG derivatives.
Substitution: PEG derivatives with substituted pyridyl groups.
Scientific Research Applications
Acid-PEG3-SSPy has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques
Mechanism of Action
Acid-PEG3-SSPy functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its cellular levels .
Comparison with Similar Compounds
Similar Compounds
Acid-PEG2-SSPy: A shorter PEG linker with similar functional groups.
Acid-PEG4-SSPy: A longer PEG linker with similar functional groups.
Acid-PEG3-NHS: A PEG linker with an N-hydroxysuccinimide (NHS) ester instead of a pyridyl disulfide group
Uniqueness
Acid-PEG3-SSPy is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The pyridyl disulfide group allows for efficient conjugation with thiol-containing molecules, making it a versatile linker for various applications .
Properties
Molecular Formula |
C14H21NO5S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-14(17)4-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-5-15-13/h1-3,5H,4,6-12H2,(H,16,17) |
InChI Key |
URJLYWQPQZPOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)
![5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B11828230.png)



![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)


![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)

![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)


